molecular formula C11H18N2O2S B2817829 Tert-butyl 2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate CAS No. 2248363-01-9

Tert-butyl 2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B2817829
CAS No.: 2248363-01-9
M. Wt: 242.34
InChI Key: JSAUFXPWLRIQEY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a tert-butyl ester group, an aminoethyl side chain, and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For example, 2-bromoacetone can react with thiourea to form 2-amino-4-methylthiazole.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction. For instance, 2-amino-4-methylthiazole can react with ethyl bromoacetate to form 2-(1-aminoethyl)-4-methylthiazole.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the thiazole ring or the ester group, potentially converting the ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion of the ester to an alcohol.

    Substitution: Introduction of various functional groups at the aminoethyl position.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving thiazole-containing enzymes. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, and this compound may exhibit similar bioactivities.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
  • Tert-butyl 2-(1-aminoethyl)-5-ethyl-1,3-thiazole-4-carboxylate
  • Tert-butyl 2-(1-aminoethyl)-5-methyl-1,3-oxazole-4-carboxylate

Uniqueness

Tert-butyl 2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, while the aminoethyl group provides a site for further functionalization. The thiazole ring contributes to its reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-6(12)9-13-8(7(2)16-9)10(14)15-11(3,4)5/h6H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAUFXPWLRIQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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